2,6-Bis(methoxymethyl)pyrimidine-4-ol

Description

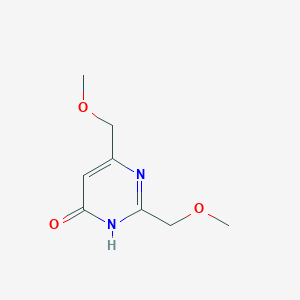

2,6-Bis(methoxymethyl)pyrimidine-4-ol is a pyrimidine derivative characterized by methoxymethyl (-CH₂-O-CH₃) groups at the 2- and 6-positions and a hydroxyl (-OH) group at the 4-position. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and biological relevance. The methoxymethyl substituents in this compound enhance solubility in organic solvents and may act as protecting groups during synthetic processes, as seen in analogous systems .

Properties

IUPAC Name |

2,4-bis(methoxymethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-12-4-6-3-8(11)10-7(9-6)5-13-2/h3H,4-5H2,1-2H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOGSVUQENSCLHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=O)NC(=N1)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501269060 | |

| Record name | 2,6-Bis(methoxymethyl)-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501269060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3122-77-8 | |

| Record name | 2,6-Bis(methoxymethyl)-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3122-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Bis(methoxymethyl)-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501269060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Table 1: Substituent Comparison of Pyrimidine Derivatives

Key Observations:

- Solubility and Reactivity : The methoxymethyl groups in 2,6-Bis(methoxymethyl)pyrimidine-4-ol improve solubility in polar aprotic solvents compared to chlorinated analogs like 2-Chloro-6-methylpyrimidine-4-carboxylic acid, which exhibit higher reactivity in cross-coupling reactions due to the electron-withdrawing -Cl group .

- Biological Activity: Amino-substituted derivatives (e.g., 2,6-Diaminopyrimidin-4-ol) are often prioritized in drug discovery for their hydrogen-bonding capacity, whereas methoxymethyl groups may reduce toxicity by masking reactive sites, as observed in prodrug strategies .

- Synthetic Utility: Methoxymethyl groups can act as transient protecting groups for hydroxyl or amino functionalities during multi-step syntheses, a feature leveraged in the preparation of complex pyrimidine derivatives .

Stability and Environmental Impact

- Hydrolytic Stability : The methoxymethyl ether linkage in 2,6-Bis(methoxymethyl)pyrimidine-4-ol is more stable under basic conditions compared to ester-containing analogs (e.g., carboxylic acid derivatives), which may hydrolyze readily .

- Photodegradation: Unlike 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidinyl, which is designed for photostability in herbicidal formulations, methoxymethyl-substituted pyrimidines may undergo slower degradation due to reduced electron-deficient character .

Toxicity and Handling

- Methoxymethyl derivatives are generally considered less hazardous, aligning with trends in green chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.